molecular formula C12H10INOS B8323241 3-Methyl-thiophene-2-carboxylic acid (4-iodo-phenyl)-amide

3-Methyl-thiophene-2-carboxylic acid (4-iodo-phenyl)-amide

Cat. No. B8323241
M. Wt: 343.19 g/mol
InChI Key: FLZHSYUZGLXOAS-UHFFFAOYSA-N
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Patent
US06780883B2

Procedure details

This compound was synthesized by the same procedure as for Example 15, except 3-methyl-2-thiophenecarboxylic acid and 4-iodoaniline were used instead of 2-napthoic acid and 4-iodoaniline. M+1=344.2, mp 141˜142° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.[I:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1.C1C2C(=CC=CC=2)C=CC=1C(O)=O>>[I:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][C:7]([C:3]2[S:4][CH:5]=[CH:6][C:2]=2[CH3:1])=[O:9])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C=C1)NC(=O)C=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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